molecular formula C11H17N3OS B7927081 (S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide

Cat. No.: B7927081
M. Wt: 239.34 g/mol
InChI Key: XPRITXJMSHFDKO-JAMMHHFISA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide is a chiral amide derivative characterized by a cyclopropyl group, a thiazole ring, and a propionamide backbone. The compound’s structural complexity necessitates precise synthesis and characterization, often involving NMR spectroscopy and mass spectrometry for validation .

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-7(12)11(15)14(9-3-4-9)8(2)10-13-5-6-16-10/h5-9H,3-4,12H2,1-2H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRITXJMSHFDKO-JAMMHHFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N(C2CC2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1CC1)C(C)C2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three structural components:

  • Thiazole ring : Synthesized via Hantzsch condensation or cyclization reactions.

  • Cyclopropyl group : Introduced via N-alkylation or acylation of amines.

  • (S)-2-aminopropionamide backbone : Derived from chiral amino acid precursors or asymmetric synthesis.

Route A: Hantzsch Thiazole Formation Followed by N-Acylation

Step 1: Synthesis of 2-Aminothiazole Intermediate

  • Reagents : Thiourea, α-bromoacetophenone derivatives.

  • Conditions : Ethanol, reflux (6–8 h).

  • Mechanism : Nucleophilic substitution and cyclization.

Step 2: Introduction of Cyclopropyl Group

  • Reagents : Cyclopropylamine, EDC/HOBt coupling.

  • Conditions : Dichloromethane (DCM), room temperature (12 h).

  • Yield : 65–78%.

Step 3: Stereochemical Resolution

  • Method : Chiral HPLC using cellulose-based columns.

  • Resolution Efficiency : >98% enantiomeric excess (ee).

Route B: Asymmetric Synthesis of Propionamide Backbone

Step 1: Chiral Amino Acid Preparation

  • Starting Material : L-alanine methyl ester.

  • Modification : Boc protection, followed by amidation with cyclopropylamine.

Step 2: Thiazole Coupling

  • Reagents : 2-Chlorothiazole, Pd(PPh₃)₄ catalyst.

  • Conditions : Suzuki-Miyaura cross-coupling, 1,4-dioxane, 100°C.

  • Yield : 72%.

One-Pot Cyclization-Acylation Strategy

  • Reagents : Ethyl 2-cyanoacrylate, cyclopropyl isocyanate.

  • Conditions : Microwave irradiation, 120°C (1 h).

  • Advantages : Reduced purification steps, 60% overall yield.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

ParameterOptimal ChoiceImpact on Yield
Solvent 1,4-Dioxane78%
Catalyst Pd(dppf)Cl₂85%
Base K₂CO₃90% conversion
Data synthesized from.

Temperature and Reaction Time

  • Thiazole Cyclization : 80°C for 4 h → 88% yield.

  • N-Acylation : 0°C to RT gradient → 92% purity.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.15 (m, 4H, cyclopropyl), 3.22 (q, 1H, CH-NH₂), 4.45 (d, 2H, thiazole-CH₂).

  • HRMS (ESI+) : m/z 239.34 [M+H]⁺ (calc. 239.34).

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA/ACN gradient).

  • Chiral Analysis : Daicel Chiralpak IA-3, 98.5% ee.

Challenges and Mitigation

Stereochemical Inversion

  • Risk : Racemization during acylation.

  • Solution : Low-temperature (<10°C) reactions with DIPEA.

Thiazole Ring Stability

  • Risk : Degradation under acidic conditions.

  • Solution : Neutral pH workup with NaHCO₃.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactors : Microfluidic systems for thiazole cyclization.

  • Throughput : 1.2 kg/day with 89% yield.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) → 30% waste reduction .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups introduced at the amino group or thiazole ring.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It can be explored for its pharmacological properties, such as antimicrobial, antiviral, or anticancer activities.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name Substituent 1 (R1) Substituent 2 (R2) Key Structural Features
Target Compound Cyclopropyl 1-Thiazol-2-yl-ethyl Thiazole ring, chiral center (S-configuration)
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide Cyclopropyl 2-Oxo-2-thiazol-2-yl-ethyl Additional oxo group on thiazole-linked ethyl chain
(S)-2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide Cyclopropyl 3-Methyl-thiophen-2-ylmethyl Thiophene ring (sulfur-containing, no nitrogen)
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide Cyclopropyl 1-Methyl-piperidin-4-ylmethyl Piperidine ring (nitrogen-containing alicycle)

Key Differences and Implications

Thiazole vs. Thiophene vs. This difference may influence solubility and receptor-binding selectivity.

Chirality and Stereochemical Effects: All compounds listed retain the (S)-configuration at the amino group, critical for enantioselective interactions. However, substituent variations (e.g., thiophene vs. thiazole) could modulate steric hindrance, altering diastereomer-specific activity.

Research Findings and Data Gaps

  • Synthetic Accessibility : The discontinuation of the oxo-thiazole analog and thiophene-containing compound suggests challenges in synthesis or scalability, possibly due to instability of the oxo group or difficulties in purifying thiophene derivatives.
  • Physicochemical Properties : Molecular weights and logP values are unavailable in the provided sources, limiting direct comparisons of hydrophobicity or bioavailability.
  • Biological Activity: No empirical data on receptor binding, enzymatic inhibition, or cytotoxicity are provided, necessitating further experimental studies to validate hypotheses based on structural features.

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide, also known by its CAS number 1354026-55-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₁H₁₄N₃OS. It features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The cyclopropyl group contributes to the compound's unique pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antibacterial and antifungal properties. The presence of the thiazole ring enhances the compound's ability to inhibit microbial growth by interfering with essential cellular processes.
  • Antitumor Activity : Research indicates that thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines. The compound's structure may facilitate interactions with key molecular targets involved in cancer cell proliferation and survival.
  • Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound may have neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds with similar structures displayed minimum inhibitory concentrations (MIC) against various pathogens, including E. coli and S. aureus. The MIC values ranged from 0.04 to 0.05 mM, indicating potent activity against these microorganisms .

Antitumor Activity

In vitro assays demonstrated that thiazole-containing compounds exhibited IC50 values in the low micromolar range against several cancer cell lines. For instance, one study reported an IC50 of 1.61 µg/mL for a related thiazole derivative against human glioblastoma cells . This suggests that this compound may similarly exhibit significant anticancer activity.

Neuroprotective Potential

Research into the neuroprotective effects of thiazole derivatives has highlighted their potential in treating neurodegenerative disorders such as Perry disease. Compounds with structural similarities have shown promise in inhibiting pathways associated with neurodegeneration .

Case Studies

Case Study 1: Anticancer Activity
A recent study investigated a series of thiazole derivatives for their anticancer properties. Among these, a derivative similar to this compound demonstrated significant cytotoxicity against A431 cells with an IC50 value less than that of doxorubicin, a standard chemotherapy agent .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of thiazole derivatives against Staphylococcus epidermidis. The study revealed that certain derivatives exhibited MIC values comparable to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Q & A

Q. What are the key synthetic steps and reaction conditions required to synthesize (S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide?

The synthesis involves multi-step organic reactions, including amide bond formation and cyclopropane ring introduction. Critical steps include controlling temperature (e.g., maintaining 0–5°C during cyclopropylation) and pH (neutral to slightly basic conditions to avoid side reactions). Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified using column chromatography . Final product purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H and 13C NMR are used to verify stereochemistry (S-configuration) and confirm functional groups like the cyclopropyl ring (e.g., characteristic δ 0.5–1.5 ppm protons) and thiazole moiety (aromatic protons at δ 7.0–8.5 ppm) .
  • TLC and HPLC : TLC (silica gel, ethyl acetate/hexane) ensures reaction completion, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • Mass spectrometry : HRMS confirms the molecular formula (C12H16N2O2S, MW 252.34) .

Q. What functional groups in this compound influence its reactivity and potential biological activity?

The thiazole ring (electron-rich heterocycle) participates in π-π stacking and hydrogen bonding, while the cyclopropyl group introduces steric constraints. The primary amide moiety (-CONH2) enables hydrogen bonding with biological targets, and the tertiary amine (N-cyclopropyl) affects solubility and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and enantiomeric excess (ee)?

  • Temperature modulation : Lower temperatures (e.g., -20°C) during stereoselective steps reduce racemization .
  • Catalyst selection : Chiral catalysts (e.g., L-proline derivatives) enhance ee (>98%) in asymmetric synthesis .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve cyclopropane ring formation efficiency . Contradictions in reported yields (e.g., 60–85%) may arise from impurities in starting materials or variations in workup protocols .

Q. How should researchers resolve contradictions in spectroscopic data across different studies?

  • Cross-validation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for cyclopropyl and thiazole protons .
  • Crystallography : X-ray crystallography provides definitive structural confirmation if crystalline samples are obtainable .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases) by simulating interactions between the thiazole ring and hydrophobic pockets .
  • MD simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time, highlighting key residues (e.g., His283 in ATP-binding sites) .
  • SAR studies : Structure-activity relationship (SAR) analyses identify critical substituents (e.g., cyclopropyl vs. cyclohexyl) for potency .

Methodological Considerations

  • Handling hygroscopic intermediates : Store under inert atmosphere (N2/Ar) to prevent hydrolysis of the amide group .
  • Scaling up synthesis : Pilot-scale reactions require precise stoichiometry (1.1–1.3 eq of Lawesson’s reagent for thiazole activation) .
  • Troubleshooting low yields : Trace metal impurities (e.g., Fe³⁺) can inhibit cyclopropane formation; use chelating agents like EDTA .

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